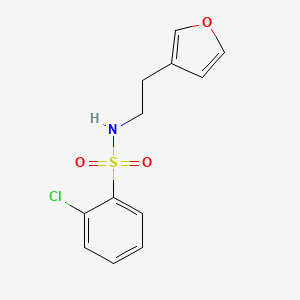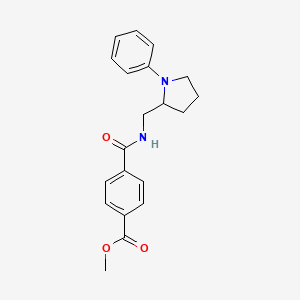
Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used in the design of a wide range of pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a phenyl group, and a benzoate ester group. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s properties and biological activity .Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Phase Transition
Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate has been explored in the field of crystal engineering. A study by Johnstone et al. (2010) discusses the transformation of a high-Z′ structure under high pressure, indicating the compound's utility in studying molecular conformations and crystal packing.
Electropolymerization and Capacitive Behavior
The compound has been utilized in electropolymerization studies. Ates et al. (2015) synthesized and characterized this compound and investigated its polymerization on electrodes, revealing insights into its capacitive behavior and potential applications in supercapacitors and biosensors (Ates et al., 2015).
Radiochemistry and Imaging Agents
Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled derivatives of this compound, exploring its application as a positron emission tomography (PET) radiotracer for imaging in Alzheimer's disease (Gao, Wang, & Zheng, 2018).
Molecular and Crystal Structure Analysis
The study of the molecular and crystal structure of zwitterionic derivatives of this compound has provided insights into hydrogen bonding and π–π stacking interactions, enhancing the understanding of molecular interactions in crystallography (Kumar et al., 2017).
Antibacterial Activity
The compound has been explored for its potential antibacterial properties. El-Haggar et al. (2015) synthesized novel derivatives and evaluated their effectiveness against various bacterial strains, contributing to the search for new antibacterial agents (El-Haggar et al., 2015).
Anti-Proliferative Agents in Cancer Research
Soni et al. (2015) designed and synthesized derivatives as potential anti-cancer agents, conducting a comprehensive study of their anti-proliferative activity, demonstrating the compound's relevance in cancer research (Soni et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 4-[(1-phenylpyrrolidin-2-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-20(24)16-11-9-15(10-12-16)19(23)21-14-18-8-5-13-22(18)17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVSQPZUCHFPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

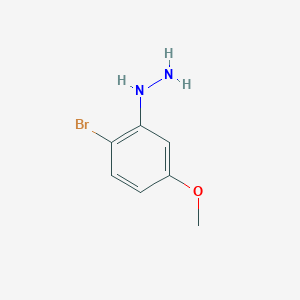
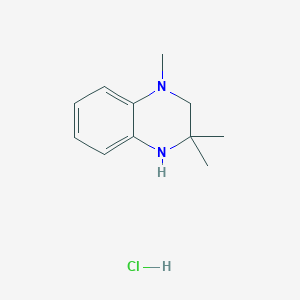
![2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2809376.png)

![1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene](/img/structure/B2809379.png)

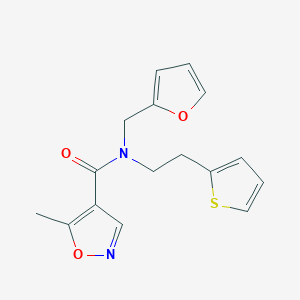

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide](/img/structure/B2809386.png)
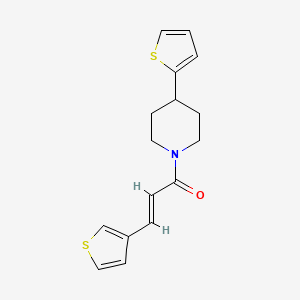
![4-(4-bromobenzyl)-2-(2,5-difluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2809389.png)
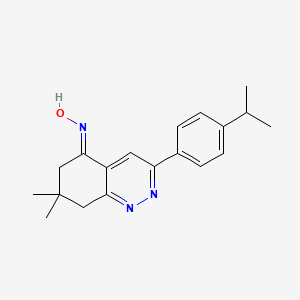
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2809392.png)
